molecular formula C6H10O2 B8749792 (Z)-4-methoxypent-3-en-2-one

(Z)-4-methoxypent-3-en-2-one

Cat. No. B8749792
M. Wt: 114.14 g/mol
InChI Key: CDWAKLKSWYVUSL-UHFFFAOYSA-N
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Patent
US08802659B2

Procedure details

A solution of t-BuOH (44.5 g, 600 mmol) in dry THF (240 mL) was added dropwise to a suspension of NaNH2 (84.4 g, 2.2 mmol) in dry THF (480 mL) under nitrogen. The resulting mixture was heated for 2 h at 40-45° C. After the mixture was cooled, a solution of 4-methoxypent-3-en-2-one (68.5 g, 600 mmol) in dry THF (480 mL) was added dropwise at 30-40° C. The resulting mixture was stirred at 45° C. for 2 h. A solution of bromobenzene (47.1 g, 300 mmol) in dry THF (240 mL) was added and the mixture was stirred at 55° C. for 6 h. The mixture was allowed to cool to room temperature overnight. The mixture was poured into ice, acidified with an aqueous 3 M HCl solution to pH 4-5 and extracted with EtOAc. The combined organic extracts were concentrated under reduced pressure, and the residue was diluted with acetone (480 mL) and stirred with conc. HCl solution (24 mL) for 10 min. The mixture was diluted with EtOAc (200 mL) and washed with saturated brine (200 mL). The aqueous layer was extracted with EtOAc, and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was subjected to flash chromatography (700 g silica gel with dry-loading, eluting by 2% EtOAc in heptanes to give orange oil (19 g, yield: 37%).
Quantity
44.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
47.1 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
37%

Identifiers

REACTION_CXSMILES
CC(O)(C)C.[CH3:6][O:7][C:8]([CH3:13])=[CH:9][C:10](=O)[CH3:11].Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl>C1COCC1>[CH3:6][O:7][C:8]1[CH:13]=[C:17]([CH3:18])[C:16]2[C:10]([CH:9]=1)=[CH:11][CH:19]=[CH:20][CH:15]=2

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
CC(C)(C)O
Name
NaNH2
Quantity
84.4 g
Type
reactant
Smiles
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
68.5 g
Type
reactant
Smiles
COC(=CC(C)=O)C
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
47.1 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with acetone (480 mL)
STIRRING
Type
STIRRING
Details
stirred with conc. HCl solution (24 mL) for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with saturated brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
with dry-loading
WASH
Type
WASH
Details
eluting by 2% EtOAc in heptanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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